(1S)-1-(3-chlorophenyl)ethanamine properties and uses
(1S)-1-(3-chlorophenyl)ethanamine properties and uses
An In-depth Technical Guide to (1S)-1-(3-chlorophenyl)ethanamine
Introduction
(1S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. As a derivative of phenethylamine, its structure serves as a valuable chiral building block for the synthesis of more complex, stereochemically defined molecules. Its utility is most pronounced in the development of active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of its chemical and physical properties, synthetic and analytical methodologies, key applications, and safety protocols, tailored for researchers and drug development professionals.
Chemical and Physical Properties
The fundamental properties of (1S)-1-(3-chlorophenyl)ethanamine are summarized below. These data are crucial for its application in synthesis and for ensuring appropriate handling and storage.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | (1S)-1-(3-chlorophenyl)ethanamine | [1][2] |
| CAS Number | 68297-62-1 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀ClN | [1][2][3][4] |
| Molecular Weight | 155.62 g/mol | [1][3][4] |
| Canonical SMILES | C--INVALID-LINK--N | [1] |
| InChI Key | DQEYVZASLGNODG-LURJTMIESA-N | [1] |
| Synonyms | (S)-1-(3-chlorophenyl)ethanamine, (S)-1-(3-Chlorophenyl)ethylamine, (S)-3-Chloro-alpha-methylbenzylamine | [1][3] |
Table 2: Physical Data
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [5] |
| Boiling Point | 112 °C @ 13 mmHg (17.3 kPa) | [2] |
| 95-97 °C @ 8 Torr (1.07 kPa) | [5] | |
| Density | 1.122 g/cm³ (Predicted) | |
| pKa | 8.73 ± 0.10 (Predicted) | [5] |
| Solubility | Insoluble in water | [6] |
| Sensitivity | Moisture sensitive | [2][6] |
Synthesis and Analysis
The enantiopurity of (1S)-1-(3-chlorophenyl)ethanamine is critical for its use as a chiral building block. Asymmetric synthesis is the preferred method for its preparation.
Synthetic Workflow: Asymmetric Reductive Amination
A common and effective method for synthesizing chiral amines is the asymmetric reductive amination of a corresponding ketone. In this case, 3'-chloroacetophenone serves as the starting material. The process involves the formation of an imine, followed by stereoselective reduction catalyzed by a chiral catalyst.
Caption: Workflow for the asymmetric synthesis of (1S)-1-(3-chlorophenyl)ethanamine.
Experimental Protocol: Asymmetric Synthesis
This is a representative protocol and may require optimization.
-
Reactor Setup: A dried 500 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. The flask is charged with 3'-chloroacetophenone (15.4 g, 0.1 mol) and a suitable solvent (e.g., methanol, 200 mL).
-
Catalyst and Amine Source: A chiral catalyst (e.g., a Noyori-type ruthenium catalyst) and an ammonia source (e.g., ammonium formate as both amine and hydride source) are added under a nitrogen atmosphere.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 40-50 °C) for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to yield the pure amine.
-
Characterization: The final product is characterized by NMR and mass spectrometry, and its enantiomeric excess is determined via chiral HPLC.
Analytical Workflow: Chiral HPLC
Determining the enantiomeric excess (ee) is a mandatory quality control step to ensure the stereochemical purity of the final product. This is typically achieved using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.
Caption: Workflow for determining enantiomeric excess using chiral HPLC.
Experimental Protocol: Chiral HPLC Analysis
This is a representative protocol and may require optimization.
-
Column: A chiral stationary phase column (e.g., Chiralcel OD-H or similar cellulose-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 254 nm.
-
Sample Preparation: A dilute solution of the amine (approx. 1 mg/mL) is prepared in the mobile phase.
-
Injection: 10 µL of the sample is injected.
-
Analysis: The retention times for the (S) and (R) enantiomers are determined. The enantiomeric excess is calculated from the integrated peak areas using the formula: ee (%) = [|(Area_S - Area_R)| / (Area_S + Area_R)] x 100.
Applications in Research and Drug Development
(1S)-1-(3-chlorophenyl)ethanamine is primarily used as a chiral intermediate. Its structural motif is found in a variety of biologically active molecules.
Role as a Chiral Precursor
The primary amine group and the defined stereocenter make this compound an ideal starting material for creating more complex chiral structures. It is used in the synthesis of compounds investigated for various therapeutic applications.[7] For instance, it is a known building block in the preparation of certain anticonvulsants and agents targeting the central nervous system.[5][7]
Caption: Logical relationship of the amine as a precursor to various drug classes.
Precursor to Biologically Active Piperazine Derivatives
Structurally related compounds, such as 1-(3-chlorophenyl)piperazine (mCPP), are known psychoactive substances that act on various neurotransmitter systems.[8] mCPP and its derivatives have been studied for their antidepressant effects and interactions with dopamine and serotonin receptors.[9][10] The (1S)-1-(3-chlorophenyl)ethylamine moiety serves as a key component for synthesizing chiral analogs of these piperazine-based drugs, allowing for the exploration of stereospecific interactions with biological targets like the dopamine transporter (DAT).[10]
Safety and Handling
(1S)-1-(3-chlorophenyl)ethanamine is a hazardous chemical and must be handled with appropriate precautions.
Table 3: GHS Hazard Information
| Category | Information | Reference |
| Pictograms | Corrosive, Acute Toxic, Irritant, Environmental Hazard | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H302: Harmful if swallowed | [1] |
| H314: Causes severe skin burns and eye damage | ||
| H317: May cause an allergic skin reaction | [1] | |
| H330: Fatal if inhaled | [1] | |
| H335: May cause respiratory irritation | [1] | |
| H411: Toxic to aquatic life with long lasting effects | [11] |
This is not an exhaustive list. Refer to the full Safety Data Sheet (SDS) before handling.
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][14][15]
-
Prevent contact with skin and eyes.[15]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13]
-
Keep in a dark place under an inert atmosphere (e.g., nitrogen or argon).[4][5][16] Recommended storage temperature is often between 2-8°C.[4]
-
The compound is moisture-sensitive; protect from moisture.[13]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11][12][14]
Conclusion
(1S)-1-(3-chlorophenyl)ethanamine is a fundamentally important chiral building block with well-defined properties. Its primary value lies in its application as a stereochemically pure starting material for the synthesis of high-value pharmaceutical compounds, especially those targeting the central nervous system. A thorough understanding of its properties, synthetic routes, and handling requirements is essential for its safe and effective use in a research and development setting.
References
- 1. (S)-1-(3-chlorophenyl)ethanamine | C8H10ClN | CID 2507691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.at [fishersci.at]
- 3. appretech.com [appretech.com]
- 4. 68297-62-1|(S)-1-(3-Chlorophenyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. 1-(3-CHLOROPHENYL)ETHANAMINE | 24358-43-8 [chemicalbook.com]
- 6. (R)-1-(3-Chlorophenyl)ethanamine CAS#: 17061-53-9 [m.chemicalbook.com]
- 7. Buy [2-Amino-1-(3-chlorophenyl)ethyl]dimethylamine hydrochloride [smolecule.com]
- 8. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine - Wikipedia [en.wikipedia.org]
- 11. (R)-1-(3-Chlorophenyl)ethanamine - Safety Data Sheet [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
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- 16. 1-(3-Chlorophenyl)ethan-1-amine - Lead Sciences [lead-sciences.com]
